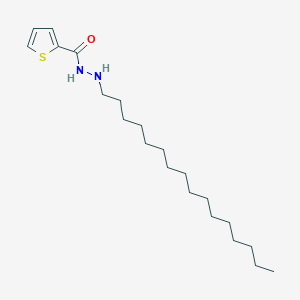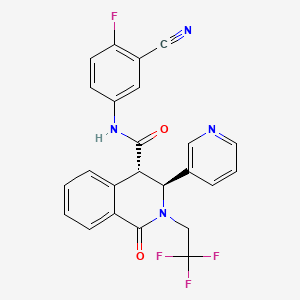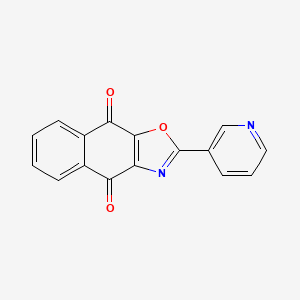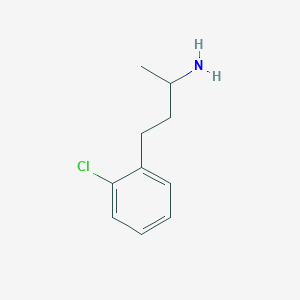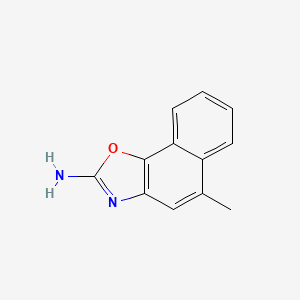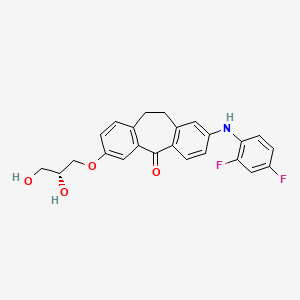
Soticlestat
Übersicht
Beschreibung
Soticlestat, auch bekannt als TAK-935 oder OV-935, ist ein experimenteller Antikonvulsivum und ein potenter Inhibitor der Cholesterol-24-Hydroxylase (CH24H), einem Enzym, das vorwiegend im Gehirn exprimiert wird. Dieses Enzym wandelt Cholesterin in 24S-Hydroxycholesterin um, ein Prozess, der für die Aufrechterhaltung der Cholesterin-Homöostase im Gehirn entscheidend ist. This compound wird hinsichtlich seines Potenzials zur Behandlung verschiedener neurologischer Erkrankungen untersucht, darunter das Dravet-Syndrom, das Lennox-Gastaut-Syndrom, der tuberöse Sklerose-Komplex, das Dup15q-Syndrom und die CDKL5-Defizienz-Störung .
Wissenschaftliche Forschungsanwendungen
Soticlestat hat in der wissenschaftlichen Forschung, insbesondere im Bereich der Neurologie, ein großes Potenzial gezeigt. Es wird hinsichtlich seiner Fähigkeit untersucht, die Anfallshäufigkeit bei Patienten mit dem Dravet-Syndrom und dem Lennox-Gastaut-Syndrom zu reduzieren. Darüber hinaus könnte this compound über die Modulation von Gliazellen neuroprotektive und entzündungshemmende Eigenschaften besitzen . Die Forschung hat auch auf sein Potenzial bei der Behandlung anderer neurologischer Erkrankungen hingewiesen, wie dem tuberösen Sklerose-Komplex, dem Dup15q-Syndrom und der CDKL5-Defizienz-Störung .
Wirkmechanismus
This compound wirkt durch Hemmung der Cholesterol-24-Hydroxylase (CH24H), einem Enzym, das Cholesterin im Gehirn in 24S-Hydroxycholesterin umwandelt. Durch die Reduzierung des Spiegels von 24S-Hydroxycholesterin verringert this compound die glutamaterge Signalübertragung, was wiederum die Anfallsanfälligkeit reduziert und die Anfallskontrolle verbessert. Diese Hemmung hat auch potenzielle neuroprotektive und entzündungshemmende Wirkungen durch die Modulation von Gliazellen .
Wirkmechanismus
Soticlestat functions by blocking cholesterol 24-hydroxylase (CH24H, also known as CYP46A1), an enzyme in the brain that converts cholesterol to the oxysterol 24 S -hydroxycholesterol (24S-HC) . Reduction of 24S-HC has been shown to reduce glutamatergic signaling, which reduces seizures . This compound may also have neuroprotective and anti-inflammatory properties via glial cell modulation .
Zukünftige Richtungen
Soticlestat is currently in phase 3 clinical trials for Dravet syndrome and Lennox–Gastaut syndrome . The development rights to the drug were purchased by Takeda Pharmaceuticals from Ovid Therapeutics in 2021 . The future of this compound looks promising, with potential for it to become a novel class of antiseizure medications for treatment of intractable epilepsy disorders such as developmental and epileptic encephalopathy .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Soticlestat beinhaltet die Herstellung von 4-Arylpyridin-Derivaten. Der Prozess beginnt mit der strukturbasierten Wirkstoffdesign von neuartigen 4-Arylpyridin-Derivaten, basierend auf der Röntgenkristallstruktur eines Trefferderivats. Die Optimierung dieser Derivate führt zur Identifizierung der Verbindung (4-Benzyl-4-hydroxypiperidin-1-yl)(2,4’-bipyridin-3-yl)methanon, die this compound ist .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind in der verfügbaren Literatur nicht umfassend beschrieben. Die Synthese beinhaltet wahrscheinlich Standardverfahren der pharmazeutischen Herstellung, einschließlich großtechnischer chemischer Synthese, Reinigung und Formulierung zu einer oralen Darreichungsform.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Soticlestat unterliegt in erster Linie Hemmungsreaktionen, die sich speziell auf das Enzym Cholesterol-24-Hydroxylase richten. Diese Hemmung reduziert die Umwandlung von Cholesterin in 24S-Hydroxycholesterin .
Häufige Reagenzien und Bedingungen: Die Synthese von this compound umfasst Reagenzien wie 4-Arylpyridin-Derivate und verschiedene Katalysatoren, die im Optimierungsprozess verwendet werden. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschten chemischen Transformationen zu gewährleisten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Synthese von this compound gebildet wird, ist (4-Benzyl-4-hydroxypiperidin-1-yl)(2,4’-bipyridin-3-yl)methanon. Diese Verbindung wird dann zur klinischen Anwendung in eine orale Darreichungsform formuliert .
Vergleich Mit ähnlichen Verbindungen
Soticlestat ist einzigartig in seiner spezifischen Hemmung der Cholesterol-24-Hydroxylase. Ähnliche Verbindungen umfassen andere Inhibitoren von Cytochrom-P450-Enzymen, wie z. B. solche, die auf verschiedene Isoformen der Enzymfamilie abzielen. Soticlestats Selektivität für CH24H und seine potenziellen therapeutischen Anwendungen bei der Behandlung neurologischer Erkrankungen heben es von anderen Verbindungen ab .
Liste ähnlicher Verbindungen:- Inhibitoren von Cytochrom-P450-Enzymen
- Andere Antikonvulsiva, die auf verschiedene Signalwege abzielen
- Neuroprotektive Mittel mit unterschiedlichen Wirkmechanismen
Eigenschaften
IUPAC Name |
(4-benzyl-4-hydroxypiperidin-1-yl)-(2-pyridin-4-ylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(20-7-4-12-25-21(20)19-8-13-24-14-9-19)26-15-10-23(28,11-16-26)17-18-5-2-1-3-6-18/h1-9,12-14,28H,10-11,15-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUZMIUSBMCVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=C(N=CC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429505-03-2 | |
| Record name | Soticlestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429505032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Soticlestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SOTICLESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1766MU795L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide](/img/structure/B610843.png)
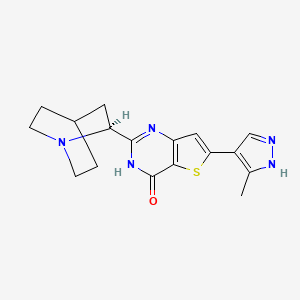


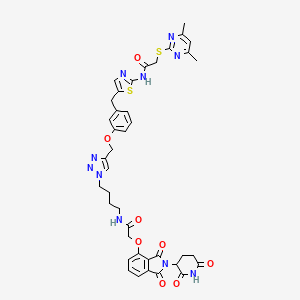
![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)
